2-Ethoxypyrimidine-4,5-diamine
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Overview
Description
2-Ethoxypyrimidine-4,5-diamine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Ethoxypyrimidine-4,5-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with guanidine in the presence of a base, followed by cyclization and subsequent functionalization to introduce the ethoxy group .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods may include the use of automated reactors and continuous flow processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxypyrimidine-4,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the pyrimidine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted pyrimidines .
Scientific Research Applications
2-Ethoxypyrimidine-4,5-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of various chemical products, including dyes and agrochemicals
Mechanism of Action
The mechanism of action of 2-Ethoxypyrimidine-4,5-diamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of thymidylate synthase, an enzyme involved in DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diamino-6-ethyl-5-phenylpyrimidine
- 2,4-Diamino-5-nitroso-6-hydroxypyrimidine
- 2,4-Diamino-6-chloropyrimidine
Uniqueness
2-Ethoxypyrimidine-4,5-diamine is unique due to its specific ethoxy substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and interaction with biological targets compared to other similar compounds .
Properties
Molecular Formula |
C6H10N4O |
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Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-ethoxypyrimidine-4,5-diamine |
InChI |
InChI=1S/C6H10N4O/c1-2-11-6-9-3-4(7)5(8)10-6/h3H,2,7H2,1H3,(H2,8,9,10) |
InChI Key |
BDWMOPDGRRHFEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C(=N1)N)N |
Origin of Product |
United States |
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